Mrgx2 antagonist-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

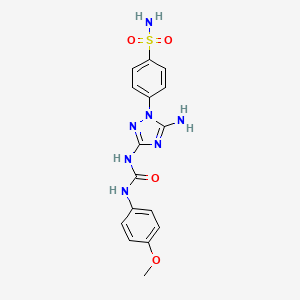

Mrgx2 antagonist-2 is a compound that targets the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed in mast cells. This receptor is involved in various allergic and inflammatory responses. This compound has shown potential in treating conditions such as chronic spontaneous urticaria, mastocytosis, cold urticaria, atopic dermatitis, rosacea, Crohn’s disease, ulcerative colitis, irritable bowel syndrome, rheumatoid arthritis, fibromyalgia, nasal polyps, neuropathic pain, inflammatory pain, chronic itch, drug-induced anaphylactoid reactions, metabolic syndrome, oesophagus reflux, asthma, cough, and migraine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Mrgx2 antagonist-2 involves several synthetic routes and reaction conditions. One method includes the use of cell membrane chromatography (CMC) based on Mrgx2, which provides a convenient and effective tool for anti-pseudo-allergic compound screening and discovery .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of advanced chromatographic techniques and mass spectrometry for screening and identification suggests that large-scale production would involve similar methodologies, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Mrgx2 antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.

Common Reagents and Conditions: Common reagents used in these reactions include basic secretagogues, neurokinin peptides, host defense antimicrobial peptides, and small molecule compounds such as neuromuscular blocking agents . The conditions for these reactions typically involve controlled environments to ensure the stability and activity of the compound.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced binding affinity and selectivity for the MRGPRX2 receptor. These derivatives are crucial for further research and development in therapeutic applications.

Aplicaciones Científicas De Investigación

Mrgx2 antagonist-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between small molecules and G protein-coupled receptors. In biology, it helps in understanding the role of MRGPRX2 in mast cell activation and degranulation . In medicine, this compound is being explored for its potential to treat various allergic and inflammatory conditions . In industry, it is used in the development of new therapeutic agents and screening methods for anti-pseudo-allergic compounds .

Mecanismo De Acción

The mechanism of action of Mrgx2 antagonist-2 involves blocking the activation of MRGPRX2 by various neuropeptides and other agonists . This inhibition prevents mast cell degranulation and the release of inflammatory mediators. The downstream signaling pathways of MRGPRX2 include the activation of the phospholipase C pathway (PLC-PKC-IP3R), resulting in intracellular calcium influx and mast cell degranulation . By inhibiting these pathways, this compound effectively reduces allergic and inflammatory responses.

Comparación Con Compuestos Similares

Mrgx2 antagonist-2 is unique in its high selectivity and potency for the MRGPRX2 receptor. Similar compounds include other MRGPRX2 antagonists such as QWF (glutaminyl-D-tryptophylphenylalanine), which also inhibit mast cell activation by basic secretagogues . Other related compounds include rosmarinic acid, liquiritin from licorice extract, osthole, and sinomenine, which interact with MRGPRX2 and have shown diverse effects such as antioxidant, analgesic, anti-inflammatory, or neuroprotective properties .

Conclusion

This compound is a promising compound with significant potential in treating various allergic and inflammatory conditions. Its unique mechanism of action and high selectivity for the MRGPRX2 receptor make it a valuable tool in scientific research and therapeutic development. Further studies and industrial production methods will enhance its application and efficacy in medicine and industry.

Propiedades

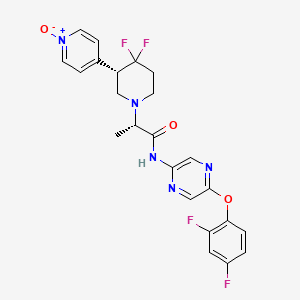

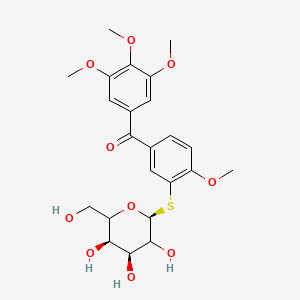

Fórmula molecular |

C23H21F4N5O3 |

|---|---|

Peso molecular |

491.4 g/mol |

Nombre IUPAC |

(2S)-2-[(3S)-4,4-difluoro-3-(1-oxidopyridin-1-ium-4-yl)piperidin-1-yl]-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide |

InChI |

InChI=1S/C23H21F4N5O3/c1-14(31-9-6-23(26,27)17(13-31)15-4-7-32(34)8-5-15)22(33)30-20-11-29-21(12-28-20)35-19-3-2-16(24)10-18(19)25/h2-5,7-8,10-12,14,17H,6,9,13H2,1H3,(H,28,30,33)/t14-,17+/m0/s1 |

Clave InChI |

UOCITXUZOXOHLH-WMLDXEAASA-N |

SMILES isomérico |

C[C@@H](C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)N3CCC([C@H](C3)C4=CC=[N+](C=C4)[O-])(F)F |

SMILES canónico |

CC(C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)N3CCC(C(C3)C4=CC=[N+](C=C4)[O-])(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

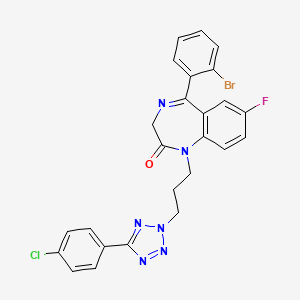

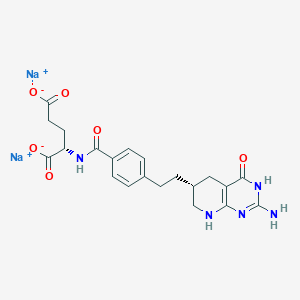

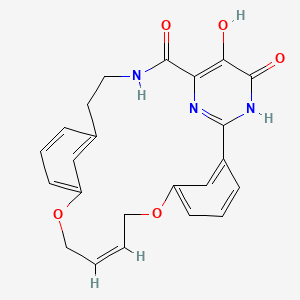

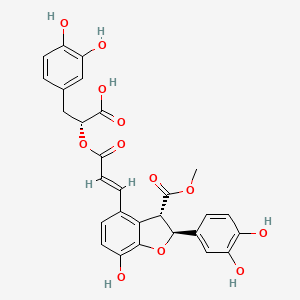

![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)

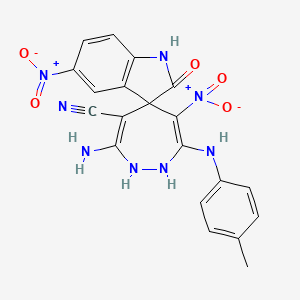

![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)

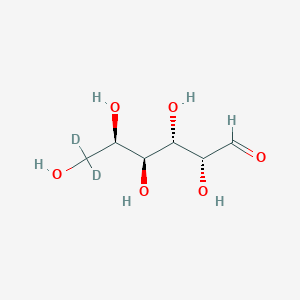

![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)